molecular formula C7H11N B1602888 3-Ethynylpiperidine CAS No. 794533-54-3

3-Ethynylpiperidine

Cat. No.: B1602888
CAS No.: 794533-54-3
M. Wt: 109.17 g/mol
InChI Key: PJNBXBSBAMXYKY-UHFFFAOYSA-N
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Description

3-Ethynylpiperidine: is an organic compound with the molecular formula C7H11N It is a derivative of piperidine, where an ethynyl group is attached to the third carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpiperidine typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.

    Ethynylation: The introduction of the ethynyl group can be achieved through various methods. One common approach is the reaction of piperidine with ethynyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpiperidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 3-Ethylpiperidine.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Ethynylpiperidine is used as a building block in organic synthesis. Its ethynyl group can undergo various coupling reactions, making it valuable in the construction of complex molecules.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine: this compound and its derivatives are investigated for their pharmacological properties. They may exhibit activities such as analgesic, anti-inflammatory, or anti-cancer effects, making them potential therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethynylpiperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target molecules, influencing their function.

Molecular Targets and Pathways:

    Enzymes: this compound derivatives may inhibit enzymes involved in disease pathways, such as proteases or kinases.

    Receptors: The compound may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    3-Ethylpiperidine: Similar structure but with an ethyl group instead of an ethynyl group.

    Piperidine: The parent compound without any substituents.

    4-Ethynylpiperidine: Similar structure but with the ethynyl group attached to the fourth carbon.

Uniqueness: 3-Ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This functional group allows for specific interactions and reactions that are not possible with other piperidine derivatives.

Properties

IUPAC Name

3-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBXBSBAMXYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620880
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794533-54-3
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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